![molecular formula C13H10FN3O3S B5651570 N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B5651570.png)
N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves starting from saccharin as a precursor. For instance, the preparation of 2-(o-sulfamoylphenyl)benzimidazole involves coordinating ligand to divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to yield complexes with varying geometries around the metal centers. These processes are characterized by elemental analysis, conductivity measurements, magnetic susceptibility, FT-IR, and NMR spectroscopy, with molecular structures determined by X-ray diffraction analysis (Ashraf et al., 2016).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, often reveals complex interactions and coordination patterns, especially when forming metal complexes. The X-ray crystallographic analyses of these compounds indicate that benzimidazole acts as a bidentate chelating ligand through specific nitrogen atoms, leading to structures with tetrahedral, square planar, or octahedral geometries around metal centers, depending on the metal and the ligands involved (Ashraf et al., 2016).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including coordination to metals, regioselective transannulation, and reactions with sulfonyl chlorides or chloroformates to produce sulfonamides and carbamates. These reactions are influenced by the nature of substituents on the benzimidazole ring and the conditions under which the reactions are carried out. The antimicrobial activity of these compounds is a notable chemical property, with some derivatives showing potent activity against bacterial strains (Janakiramudu et al., 2017).
Physical Properties Analysis
The physical properties of benzimidazole derivatives are significantly influenced by their molecular structure. These compounds typically exhibit strong UV absorption due to the presence of conjugated systems, making them useful in photophysical studies and potential applications in photodynamic therapy. The solubility and stability of these compounds in various solvents can be tailored by substituting different functional groups on the benzimidazole ring, which also affects their melting points and crystallinity (Alvarez-Gallego et al., 2007).
Chemical Properties Analysis
The chemical properties of N-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and related benzimidazole sulfonamides encompass a broad spectrum of biological activities, including antimicrobial, anticancer, and potential antitubercular activities. These activities are attributed to the ability of these compounds to interact with biological targets through hydrogen bonding, π-π stacking, and metal coordination, which can be explored through molecular docking studies to predict the affinity and orientation of these compounds at active sites of enzymes or receptors (Zhang et al., 2017).
properties
IUPAC Name |
N-(3-fluorophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3S/c14-8-2-1-3-9(6-8)17-21(19,20)10-4-5-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGLFOCPUREIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-(3-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-5-sulfonamide |
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